2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide
Description
This compound features a 4H-chromen (coumarin) core substituted at position 2 with a phenyl group, at position 4 with an oxo group, at position 5 with a hydroxy group, and at position 7 with an acetamide-linked tetrahydropyran-4-ylmethyl side chain.
Properties
Molecular Formula |
C23H23NO6 |
|---|---|
Molecular Weight |
409.4 g/mol |
IUPAC Name |
2-(5-hydroxy-4-oxo-2-phenylchromen-7-yl)oxy-N-(oxan-4-ylmethyl)acetamide |
InChI |
InChI=1S/C23H23NO6/c25-18-10-17(29-14-22(27)24-13-15-6-8-28-9-7-15)11-21-23(18)19(26)12-20(30-21)16-4-2-1-3-5-16/h1-5,10-12,15,25H,6-9,13-14H2,(H,24,27) |
InChI Key |
QQQOCGFKNROXSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1CNC(=O)COC2=CC(=C3C(=C2)OC(=CC3=O)C4=CC=CC=C4)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide typically involves multiple steps. One common approach is to start with the chromen derivative, which is then functionalized to introduce the phenyl group and the hydroxy group at specific positions. The tetrahydropyran moiety is introduced through a nucleophilic substitution reaction, where the chromen derivative reacts with a suitable tetrahydropyran precursor under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of catalysts, solvents, and specific reaction conditions to facilitate the desired transformations. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl groups may produce alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating signaling pathways: Affecting cellular signaling pathways that regulate various biological processes.
Scavenging free radicals: Acting as an antioxidant to neutralize harmful free radicals.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs from the evidence, focusing on structural features, physicochemical properties, and biological activities.
Structural Features
Key structural variations among coumarin-acetamide derivatives include:
- Coumarin Core Substitutions : Position and type of substituents (e.g., hydroxy, oxo, chloro, methyl).
- Acetamide Side Chains: Nature of the N-linked group (e.g., tetrahydropyran, thiazolidinone, aryl).
Table 1: Structural Comparison of Selected Coumarin-Acetamide Derivatives
Physicochemical Properties
- Melting Points: Thiazolidinone-containing compounds (e.g., 5a, 5j) exhibit higher melting points (202–242°C), likely due to strong intermolecular hydrogen bonding from amide and thiazolidinone groups .
- Solubility : The hydroxy group at position 5 in the target compound could improve aqueous solubility relative to chloro- or methyl-substituted analogs (e.g., ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
